Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate
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Overview
Description
Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate: is a chemical compound with the molecular formula C10H19NO2S and a molecular weight of 217.33 g/mol . It is a carbamate derivative, which is a class of compounds commonly used in organic synthesis and pharmaceutical applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate typically involves the reaction of tert-butyl carbamate with a suitable cyclobutyl derivative. The reaction conditions often include the use of a base such as sodium hydride or potassium carbonate to facilitate the nucleophilic substitution reaction . The reaction is usually carried out in an organic solvent like dichloromethane or tetrahydrofuran at room temperature.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the desired product with high purity .
Chemical Reactions Analysis
Types of Reactions: Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate can undergo various chemical reactions, including:
Oxidation: The sulfur atom in the compound can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the carbamate group, yielding the corresponding amine. Common reducing agents include lithium aluminum hydride or borane.
Substitution: The carbamate group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid
Reduction: Lithium aluminum hydride, borane
Substitution: Alkyl halides, acyl chlorides
Major Products Formed:
Oxidation: Sulfoxides, sulfones
Reduction: Corresponding amine
Substitution: Various substituted carbamates
Scientific Research Applications
Chemistry: Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate is used as a protecting group for amines in organic synthesis. It can be easily installed and removed under mild conditions, making it valuable in the synthesis of complex molecules .
Biology: In biological research, this compound can be used to study the effects of carbamate derivatives on enzyme activity and protein function. It serves as a model compound for investigating the interactions between carbamates and biological macromolecules .
Medicine: Its carbamate group can be modified to create prodrugs or active pharmaceutical ingredients with improved pharmacokinetic properties .
Industry: In the industrial sector, this compound is used in the production of specialty chemicals and materials. It can be incorporated into polymers or coatings to enhance their properties .
Mechanism of Action
The mechanism of action of tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate involves its interaction with specific molecular targets. The carbamate group can form covalent bonds with nucleophilic residues in proteins or enzymes, leading to the inhibition or modification of their activity. The sulfur atom in the compound can also participate in redox reactions, affecting the redox state of the target molecules .
Comparison with Similar Compounds
- Tert-butyl carbamate
- N-methylsulfanylcyclobutyl carbamate
- Cyclobutyl carbamate
Comparison: Tert-butyl trans-N-(3-methylsulfanylcyclobutyl)carbamate is unique due to the presence of both the tert-butyl and methylsulfanyl groups. These functional groups confer specific chemical properties, such as increased stability and reactivity, compared to other carbamate derivatives. The combination of these groups also enhances the compound’s ability to interact with biological targets, making it a valuable tool in scientific research and industrial applications .
Properties
Molecular Formula |
C10H19NO2S |
---|---|
Molecular Weight |
217.33 g/mol |
IUPAC Name |
tert-butyl N-(3-methylsulfanylcyclobutyl)carbamate |
InChI |
InChI=1S/C10H19NO2S/c1-10(2,3)13-9(12)11-7-5-8(6-7)14-4/h7-8H,5-6H2,1-4H3,(H,11,12) |
InChI Key |
ACHWPODPQDAXBR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CC(C1)SC |
Origin of Product |
United States |
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